2,3-Dinor-6-keto Prostaglandin F1alpha-d4
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Overview
Description
2,3-Dinor-6-keto Prostaglandin F1?-d4 is a major urinary prostacyclin metabolite. Prostacyclin is a potent vasodilator and platelet inhibitor produced by vascular endothelium. This compound is significantly higher in patients with severe atherosclerosis and evidence of platelet activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in specialized laboratories using advanced organic synthesis methods and stable isotope labeling techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinor-6-keto Prostaglandin F1?-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and biological functions.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include oxidizing agents, reducing agents, and various catalysts. Specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include various metabolites that play crucial roles in biological processes, such as vasodilation and platelet inhibition .
Scientific Research Applications
2,3-Dinor-6-keto Prostaglandin F1?-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of prostanoids and their metabolites.
Biology: Investigated for its role in biological processes, including vasodilation and platelet inhibition.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development.
Mechanism of Action
2,3-Dinor-6-keto Prostaglandin F1?-d4 exerts its effects through the beta-oxidation of 6-keto Prostaglandin F1?, the non-enzymatic hydrolytic derivative of prostacyclin. This compound acts as a potent vasodilator and platelet inhibitor by targeting vascular endothelium and inhibiting platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dinor-11beta-prostaglandin F2 alpha
- 2,3-Dinor-6-oxoprostaglandin F1alpha
Uniqueness
2,3-Dinor-6-keto Prostaglandin F1?-d4 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and research applications. Its role as a major urinary prostacyclin metabolite also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H30O6 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6-tetradeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1/i3D2,4D2 |
InChI Key |
DNKGWNLXBRCUCF-TUSRUMNQSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O |
Origin of Product |
United States |
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